

# Performance comparison of gas separation membranes made from different polyimides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Comparative Guide to Gas Separation Performance of Polyimide Membranes

Polyimide membranes represent a cornerstone in the field of membrane-based gas separation due to their exceptional thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics.[1][2][3] Their performance is intrinsically linked to the chemical structure of the polymer backbone, which can be precisely engineered by selecting different dianhydride and diamine monomers.[1][2] This guide provides a comparative overview of the gas separation performance of various polyimide membranes, with a focus on experimental data for CO<sub>2</sub>/CH<sub>4</sub> and O<sub>2</sub>/N<sub>2</sub> separations, crucial for applications like natural gas purification and air separation.[2][4]

## Performance Data of Various Polyimide Membranes

The separation efficiency of a membrane is primarily defined by two parameters: permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10<sup>-10</sup> cm<sup>3</sup>(STP)·cm / cm<sup>2</sup>·s·cmHg), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and measures the membrane's ability to separate them.

A significant amount of research has focused on polyimides derived from 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) due to the bulky -C(CF<sub>3</sub>)<sub>2</sub>- group that

hinders chain packing, thereby increasing fractional free volume and enhancing gas permeability.<sup>[1][5][6]</sup> The tables below summarize the performance of several key 6FDA-based polyimides for CO<sub>2</sub>/CH<sub>4</sub> and O<sub>2</sub>/N<sub>2</sub> separation.

Table 1: CO<sub>2</sub>/CH<sub>4</sub> Separation Performance of Selected 6FDA-Based Polyimides

Polyimide Structure	CO <sub>2</sub> Permeability (Barrer)	CH <sub>4</sub> Permeability (Barrer)	CO <sub>2</sub> /CH <sub>4</sub> Selectivity ( $\alpha$ )	Test Conditions
6FDA-DAM	~60 - 144	~1.7 - 4.2	~34 - 35	35 °C
6FDA-mPDA	~9 - 10	~0.25	~35 - 40	35 °C
6FDA-DABA	~5 - 9	~0.1	~50 - 53	35 °C
6FDA-DAM:DABA (3:2)	~48 (after thermal treatment)	~0.9	~53	35 °C
6FDA-BAPAF	~7	Not Specified	~48	25 °C
6FDA-DAP	~6	Not Specified	~86	25 °C
6FDA-TrMPD	>200	Not Specified	Low	25 °C
6FDA-Durene	>1400	Not Specified	~22 - 27	2 bar

Note: Performance data is compiled from multiple sources and can vary based on synthesis methods, membrane thickness, and specific test conditions.<sup>[5][7][8][9]</sup>

Table 2: O<sub>2</sub>/N<sub>2</sub> Separation Performance of Selected Polyimides

Polyimide Structure	O <sub>2</sub> Permeability (Barrer)	N <sub>2</sub> Permeability (Barrer)	O <sub>2</sub> /N <sub>2</sub> Selectivity ( $\alpha$ )	Test Conditions
6FDA-DAM	Not Specified	Not Specified	~4.0 - 5.0	35 °C
6FDA-mPDA	Not Specified	Not Specified	~5.5 - 6.0	35 °C
6FDA-DABA	Not Specified	Not Specified	~5.0 - 5.5	35 °C
Matrimid® 5218	~1	~0.17	~6.0	Not Specified

Note: O<sub>2</sub>/N<sub>2</sub> separation is a challenging application due to the similar kinetic diameters of the two molecules.[\[10\]](#)[\[11\]](#)

## Experimental Protocols

The performance data presented is obtained through a standardized set of experimental procedures, from polymer synthesis to gas permeation testing.

### 1. Polyimide Synthesis (Two-Step Polycondensation)

The most common method for synthesizing polyimides involves a two-step polycondensation reaction.[\[2\]](#)[\[12\]](#)

- Step 1: Poly(amic acid) Formation: An aromatic diamine and an aromatic dianhydride (in equimolar amounts) are reacted at room temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).[\[2\]](#)[\[5\]](#) This forms a viscous poly(amic acid) solution.
- Step 2: Imidization: The poly(amic acid) is converted to the final polyimide via cyclodehydration. This can be achieved through:
  - Thermal Imidization: The solution is heated, often in stages up to 200°C or higher, to drive off water.[\[5\]](#) Sometimes, an azeotropic agent like xylene is used to facilitate water removal.[\[5\]](#)[\[12\]](#)
  - Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at a lower temperature.[\[12\]](#)

- Purification: The final polyimide is precipitated in a non-solvent like methanol or water, washed thoroughly, and dried under vacuum.[12]

## 2. Dense Membrane Fabrication (Solution Casting)

Dense, flat-sheet membranes for laboratory-scale testing are typically prepared by solution casting.[1]

- Solution Preparation: The synthesized polyimide powder is dissolved in a suitable solvent (e.g., NMP, DMF) to create a homogeneous casting solution, typically around 15 wt%.[5][13]
- Casting: The solution is filtered and cast onto a clean, level glass plate.
- Solvent Evaporation: The solvent is evaporated in a controlled environment. This is often done in stages, for instance, at 80-90°C for several hours, followed by a final drying step at a higher temperature (e.g., 150°C) under vacuum to remove any residual solvent.[1][5] The final membrane thickness typically ranges from 80 to 100  $\mu\text{m}$ . [5]

## 3. Gas Permeation Testing

Gas transport properties are measured using a gas permeation apparatus, commonly employing the constant-volume, variable-pressure method.[5][14]

- Membrane Mounting: The prepared membrane is placed in a permeation cell, which is then sealed to ensure it is gas-tight. The system is thoroughly evacuated to remove any atmospheric gases.[14]
- Gas Feed: A pure gas (e.g.,  $\text{CO}_2$ ,  $\text{CH}_4$ ,  $\text{O}_2$ ,  $\text{N}_2$ ) is introduced to the upstream (feed) side of the membrane at a constant pressure.
- Permeate Measurement: The downstream (permeate) side is kept at a low pressure (initially vacuum). As gas permeates through the membrane, the pressure on the permeate side increases over time. This pressure rise in the known, constant volume is recorded by a pressure transducer.[5][14]
- Permeability Calculation: The permeability coefficient (P) is determined from the steady-state rate of pressure increase ( $dp/dt$ ) on the permeate side using the following equation:[15]

$$P = (V * I) / (A * T * (p_{\text{feed}} - p_{\text{permeate}})) * (dp/dt)$$

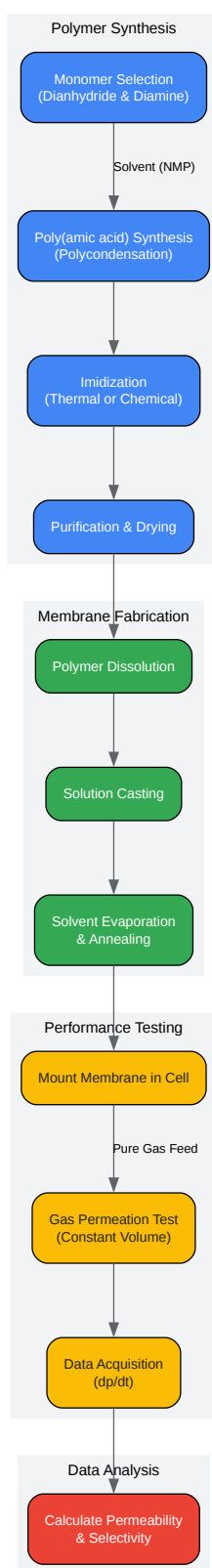
Where:

- V is the volume of the permeate chamber.
- I is the membrane thickness.
- A is the effective membrane area.
- T is the absolute temperature.
- $p_{\text{feed}}$  is the feed pressure.
- Selectivity Calculation: The ideal selectivity ( $\alpha$ ) for a gas pair A/B is calculated as the ratio of their individual permeabilities:[15]

$$\alpha_{(A/B)} = P_A / P_B$$

## Workflow for Polyimide Membrane Development and Testing

The process from polymer design to performance evaluation follows a logical progression. This workflow is visualized in the diagram below.



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Caption: Workflow for polyimide membrane synthesis, fabrication, and gas separation testing.

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- To cite this document: BenchChem. [Performance comparison of gas separation membranes made from different polyimides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329858#performance-comparison-of-gas-separation-membranes-made-from-different-polyimides]

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